molecular formula C13H17N3O3S B2413917 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbut-2-enamide CAS No. 2034337-86-3

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbut-2-enamide

Cat. No.: B2413917
CAS No.: 2034337-86-3
M. Wt: 295.36
InChI Key: YPGMPGFVFVTSSM-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbut-2-enamide is a useful research compound. Its molecular formula is C13H17N3O3S and its molecular weight is 295.36. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-methylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-9(2)7-13(17)14-10-5-6-11-12(8-10)16(4)20(18,19)15(11)3/h5-8H,1-4H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGMPGFVFVTSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbut-2-enamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the implications for drug development based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13H13N3O3S2C_{13}H_{13}N_{3}O_{3}S_{2} and a molecular weight of 323.39 g/mol. Its structure includes a thiadiazole ring, which is known for diverse biological activities.

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives. In a study focusing on various 1,3,4-thiadiazole derivatives, compounds similar to this compound exhibited significant cytotoxic effects against several human cancer cell lines. For instance:

  • K562 Cell Line : This chronic myelogenous leukemia cell line showed sensitivity to certain thiadiazole derivatives with IC50 values in the low micromolar range .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. A review indicated that these compounds possess activity against various bacterial and fungal strains. The structural features contributing to this activity include:

  • Liposolubility : The sulfur atom in the thiadiazole ring enhances membrane permeability.
  • Molecular Interactions : The presence of electron-withdrawing groups can increase potency against microbial targets .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit Bcr-Abl tyrosine kinase activity, which is crucial in certain cancers .
  • DNA Interaction : Some thiadiazoles can intercalate into DNA or disrupt replication processes in bacteria and cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Thiadiazole derivatives may induce oxidative stress in target cells leading to apoptosis .

Case Studies

Several studies have documented the biological activities of thiadiazole derivatives:

StudyCompound TestedActivityFindings
Thiadiazole DerivativesAnticancerSignificant cytotoxicity against K562 cells with IC50 values < 10 µM
Various ThiadiazolesAntimicrobialBroad-spectrum activity against Gram-positive and Gram-negative bacteria
1,3-Thiadiazole DerivativesAntiviralInhibition of viral replication in vitro

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

In vitro assays demonstrated significant inhibition of cell proliferation in these cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

The compound also displays notable antimicrobial activity. It has been tested against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These studies indicate that the compound can inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step synthetic pathways that allow for structural modifications to enhance its biological activity. For instance:

  • Initial Synthesis : The base structure is synthesized using standard organic reactions.
  • Functionalization : Subsequent reactions introduce various functional groups to optimize activity against specific biological targets.

These modifications are essential for tailoring the compound's properties to improve efficacy and reduce toxicity .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbut-2-enamide showed enhanced cytotoxicity against MCF-7 cells compared to the parent compound. The researchers utilized structure-activity relationship (SAR) analysis to identify key structural features contributing to increased potency .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects at low concentrations, suggesting its potential use as a new antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?

The synthesis involves multi-step pathways, typically starting with the preparation of the benzo[c][1,2,5]thiadiazole core. Critical parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for amide bond formation .
  • Catalysts/Reagents : Use of coupling agents (e.g., EDCI/HOBt) for carboxamide formation and thionyl chloride (SOCl₂) for acid chloride intermediates .
  • Temperature control : Reactions often proceed at room temperature for nucleophilic substitutions but may require reflux (e.g., 80°C in DMF) for cyclization steps .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

Structural elucidation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with characteristic shifts for the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₅H₁₃N₅O₃S₂, MW 375.42) .
  • X-ray crystallography : Determines bond lengths (e.g., C=N: 1.27–1.32 Å; C–N: ~1.47 Å) and dihedral angles for the fused heterocyclic system .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening includes:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values) to assess anticancer potential .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the thiadiazole moiety’s electron-deficient nature .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., EGFR kinase). The thiadiazole ring often interacts with catalytic lysine residues via π-cation interactions .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with bioactivity using descriptors like logP and HOMO-LUMO gaps .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Batch variability analysis : Compare purity (via HPLC) and synthetic routes (e.g., solvent traces in DMF vs. DCM) .
  • Assay standardization : Control for pH (e.g., antimicrobial assays are pH-sensitive) and cell passage number .
  • Meta-analysis : Aggregate data from structurally similar compounds (e.g., triazole-thiadiazole hybrids) to identify trends .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitutions?

  • The thiadiazole ring’s electron-deficient nature directs electrophilic attacks to the 5-position. Substituents like methyl groups alter reactivity:
  • EDG (e.g., -OCH₃) : Increase ring electron density, slowing SNAr reactions.
  • EWG (e.g., -NO₂) : Enhance reactivity at the 5-position .
    • DFT calculations (e.g., Mulliken charges) quantify charge distribution to predict regioselectivity .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS .
  • Plasma stability assays : Incubate with rat/human plasma (1–24 hrs) and quantify parent compound loss .
  • Light sensitivity : UV-Vis spectroscopy tracks absorbance changes (λmax ~270 nm) under ICH Q1B guidelines .

Q. How can synthetic scalability be achieved without compromising yield?

  • Flow chemistry : Continuous synthesis reduces reaction time (e.g., 2 hrs vs. 24 hrs in batch) and improves reproducibility .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for amide couplings to reduce toxicity .
  • Catalyst recycling : Immobilize Pd catalysts on silica for Suzuki-Miyaura cross-couplings .

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